5-Ethoxy-5H-benzocycloheptene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-5H-benzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-14-13-10-6-4-8-11-7-3-5-9-12(11)13/h3-10,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMKNIYALAIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554412 | |
| Record name | 5-Ethoxy-5H-benzo[7]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112270-51-6 | |
| Record name | 5-Ethoxy-5H-benzo[7]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 5 Ethoxy 5h Benzocycloheptene and Analogous Systems
Photochemical Transformations
The photochemical behavior of benzocycloheptene (B12447271) derivatives, including analogs of 5-Ethoxy-5H-benzocycloheptene, is characterized by a rich array of transformations driven by the absorption of light energy. These reactions often proceed through highly reactive and transient intermediates, leading to the formation of complex molecular architectures.
Photooxygenation and Endoperoxide Chemistry in Benzocycloheptene Systems
The reaction of benzocycloheptene derivatives with singlet oxygen, typically generated photochemically, leads to the formation of endoperoxides through a [4π+2π] cycloaddition. These endoperoxides are valuable synthetic intermediates that can undergo a variety of subsequent transformations.
Studies on the photooxygenation of cycloheptatriene (B165957) derivatives have shown the formation of bicyclic endoperoxides. researchgate.net For example, the sensitized photooxidation of cycloheptatriene in methanol (B129727) yields a (4π+2π) cycloadduct. researchgate.net The reactivity of the benzocycloheptene system towards singlet oxygen is influenced by substituents on the seven-membered ring. The chemistry of the resulting benzocycloheptene endoperoxides is diverse; they can undergo rearrangements catalyzed by base or heat. researchgate.net For instance, base-catalyzed rearrangement of a cycloheptatriene endoperoxide can yield a diketone, a process that is influenced by the position of substituents on the bicyclic endoperoxide framework. researchgate.net
The oxidation of cyanobenzocycloheptatrienes with reagents like chromium trioxide and pyridine (B92270) has been investigated to produce nitrile-functionalized benzotropone derivatives. nih.gov Subsequent photooxygenation of these products has also been studied, leading to various oxidized species. nih.gov The structures of the resulting compounds are typically determined using NMR spectroscopy, and the mechanisms of formation for unusual products have been discussed in the literature. nih.gov
Furthermore, the reaction of 1-benzoxepin, a related heterocyclic system, with singlet oxygen has been shown to proceed via a 2,5-addition to yield a novel endoperoxide, 2,5-epidioxy-1-benzoxepin. rsc.org This endoperoxide can then undergo an unusual rearrangement upon deoxidation with trimethyl phosphite. rsc.org
Light-Triggered Cycloadditions, Including [3+2]-Cycloadditions with Azides
Light-triggered cycloadditions offer a high degree of spatial and temporal control over chemical reactions. In the realm of benzocycloheptene chemistry, this has been elegantly demonstrated with [3+2]-cycloadditions involving azides. These reactions, often referred to as photoclick chemistry, are initiated by the photoisomerization of a stable cis-benzocycloheptene to a highly strained and reactive trans-isomer. researchgate.netnih.gov
The core principle of this methodology is the conversion of photochemical energy into ring strain. nih.govacs.org Upon irradiation with visible light, often in the presence of a photosensitizer, the benzocycloheptene derivative isomerizes to its trans-configuration. okstate.edu This transient trans-isomer possesses significant ring strain, which dramatically accelerates its reaction with 1,3-dipoles like azides in a strain-promoted [3+2]-cycloaddition to form triazolines. acs.orgokstate.edu This reaction is highly chemoselective, as the cycloaddition only occurs with the strained trans-isomer. okstate.edu
One of the challenges in early iterations of this chemistry was the instability of the resulting non-aromatic triazoline products and a lack of regioselectivity. nih.gov To address this, second-generation benzocycloheptene systems have been developed. By introducing a carbonyl group, the alkene component is polarized, which significantly improves the regioselectivity of the cycloaddition. nih.govacs.org This modification also red-shifts the absorbance of the cycloalkene into the visible region. nih.gov
Furthermore, to circumvent the need for an external photosensitizer, the "heavy atom effect" has been employed. By incorporating a bromine atom directly onto the alkene, the rate of intersystem crossing from the excited singlet state to the reactive triplet state is accelerated, facilitating the desired photoisomerization. nih.govokstate.edu This strategy allows for catalyst-free, visible-light-mediated [3+2]-cycloadditions. acs.orgokstate.edu Additionally, strategic placement of the bromine atom can facilitate the elimination of HBr from the initial cycloaddition product, leading to the formation of a more stable, aromatic triazole. okstate.edu
| Feature | First-Generation BC7 | Second-Generation BC7 |
| Activation | Iridium-based photosensitizer | Catalyst-free (heavy atom effect) |
| Regioselectivity | Low | High (polarized alkene) |
| Product Stability | Fragile triazolines | Stable triazoles (via elimination) |
| Solvent | Organic-based | Increased water solubility possible |
BC7 refers to benzocycloheptene.
This light-triggered approach has been successfully applied to bioconjugation, for example, in the labeling of azide-functionalized insulin, demonstrating its potential for applications in chemical biology. researchgate.net
Role of Ring Strain and Transient Intermediates in Photoreactions
The concept of ring strain is central to understanding the photoreactivity of benzocycloheptene systems. The absorption of light energy provides a means to generate transient, high-energy isomers that are not readily accessible through thermal pathways. The seven-membered ring of benzocycloheptene allows for the formation of a strained trans-double bond within the ring upon photoisomerization. okstate.edu
This transiently generated ring strain is the driving force for subsequent rapid reactions that relieve this strain. researchgate.net The trans-isomer of a cycloheptene (B1346976) is significantly strained due to the deformation from ideal bond geometries required for a seven-membered ring to accommodate a trans-double bond. okstate.edu This is in contrast to larger rings where trans-isomers can be more stable. Computational studies have been used to estimate the strain energies of various cyclic systems, providing a theoretical basis for their observed reactivity. researchgate.net
The dynamic nature of these photoreactions is highlighted by the fact that the strained trans-isomer is an ephemeral species. nih.gov If it does not encounter a reactive partner, such as an azide (B81097) in a [3+2]-cycloaddition, it can undergo thermal reversion back to the more stable cis-isomer. okstate.edu This reversibility provides a level of control, as the reactive species only exists during irradiation.
The generation of these transient intermediates allows for reactions to occur under mild conditions, often at room temperature and with visible light, which is advantageous for applications in sensitive environments like biological systems. okstate.edu The development of these systems has focused on optimizing the conversion of photochemical energy into ring strain to enable rapid and selective bond-forming reactions. nih.govacs.org
Thermal Rearrangements and Valence Isomerizations
While photochemical reactions are a prominent feature of benzocycloheptene chemistry, these systems can also undergo thermally induced rearrangements and valence isomerizations. These reactions are governed by the principles of pericyclic reactions, where the reorganization of σ and π electrons occurs in a concerted fashion.
Sigmatropic Hydrogen Shifts in Substituted Benzocycloheptenes
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.org In substituted benzocycloheptenes and related cycloheptatriene systems, nih.govacs.org-sigmatropic hydrogen shifts are a known thermal process. wikipedia.org These reactions are predicted by the Woodward-Hoffmann rules to proceed suprafacially. wikipedia.org
While specific studies focusing solely on nih.govacs.org-sigmatropic hydrogen shifts in this compound are not prominent in the provided search results, the general principles can be applied. For a nih.govacs.org-hydrogen shift to occur in a substituted benzocycloheptene, a hydrogen atom would migrate from an sp3-hybridized carbon to a new position five atoms away within the conjugated π-system. This process would lead to a constitutional isomer of the starting material.
A related phenomenon is the "walk rearrangement" observed in tropilidene (1,3,5-cycloheptatriene) systems, which can be considered a type of nih.govacs.org-alkyl shift. wikipedia.org In these cases, a group on the methylene (B1212753) carbon of the cycloheptatriene migrates around the ring. This occurs via an initial electrocyclic ring closing to a bicyclo[4.1.0]heptadiene (norcaradiene) intermediate, followed by a nih.govacs.org-sigmatropic shift and a subsequent electrocyclic ring opening. wikipedia.org The presence of substituents on the benzocycloheptene ring would be expected to influence the energetics and regioselectivity of any potential sigmatropic shifts.
Research on related systems, such as the gas-phase thermal nih.govacs.org-hydrogen shifts in cis,cis-1,3-cyclononadienes, has provided detailed kinetic and computational insights into these types of rearrangements, confirming their high activation energies. researchgate.net
| Rearrangement Type | Key Feature | Typical Conditions |
| nih.govacs.org-Hydrogen Shift | Migration of a hydrogen atom across a 5-atom π-system. | Thermal |
| Walk Rearrangement | Migration of a group on a methylene bridge in a cycloheptatriene. | Thermal, proceeds through a norcaradiene intermediate. |
Rearrangements of Endoperoxides and Other Peroxidic Intermediates
The study of endoperoxides derived from 5H-benzocycloheptene systems reveals a rich and varied reaction chemistry, particularly in their rearrangements. These reactions are often influenced by the nature of substituents on the benzocycloheptene core and the reaction conditions employed.
Photooxygenation of 7-substituted 5H-benzocycloheptenes yields the corresponding endoperoxides. researchgate.netgrafiati.com The subsequent treatment of these endoperoxides with a base, such as triethylamine (B128534) (NEt₃), can lead to a variety of rearranged products. The specific outcome of these base-catalyzed rearrangements is highly dependent on the electronic properties of the substituent. researchgate.net
For instance, the rearrangement of an endoperoxide bearing an electron-withdrawing carboethoxy group upon treatment with NEt₃ results in a mixture of products, including a hydroxyketone, a diketone, and keto-enol tautomers. researchgate.netgrafiati.com In contrast, an endoperoxide with an electron-donating methyl group yields only a diketone under the same conditions. researchgate.netgrafiati.com This highlights the significant influence of substituents on the reaction pathway.
Unsaturated endoperoxides are also valuable precursors for thermal and photochemical rearrangements. A common thermal transformation is the rearrangement of endoperoxides into the corresponding diepoxides. researchgate.net The chemistry of these endoperoxides has been further explored through reactions with thiourea, which typically results in the cleavage of the peroxide linkage to form diols, and with cobalt-tetraphenylporphyrin (CoTPP), which can lead to a mixture of diepoxides and open-chain epoxy aldehydes. researchgate.net
The base-catalyzed rearrangement of a 5H-benzocycloheptene endoperoxide can also surprisingly lead to a diketone instead of the expected hydroxy-enone, an observation that points to complex mechanistic pathways. researchgate.net
Dynamics of Cycloheptatriene-Norcaradiene Equilibrium and its Influence on Reactivity
The reactivity of 5H-benzocycloheptene and its derivatives is intrinsically linked to the valence tautomerism between the cycloheptatriene and norcaradiene forms. researchgate.netnih.gov This equilibrium, which has been the subject of extensive theoretical and experimental investigation, plays a pivotal role in determining the course of various reactions, particularly cycloadditions. nih.govresearchgate.net
Quantum chemical calculations indicate that the equilibrium between cycloheptatriene and norcaradiene is heavily skewed towards the cycloheptatriene isomer. nih.gov The energy difference between the two tautomers is significant, making the norcaradiene form a transient and elusive species. nih.gov Despite its low concentration at equilibrium, the norcaradiene tautomer can be intercepted in certain reactions. nih.gov
The influence of this equilibrium is evident in the cycloaddition reactions of 5H-benzocycloheptene systems. researchgate.netresearchgate.net The formation of Diels-Alder type adducts in reactions with dienophiles like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) and singlet oxygen is rationalized by the reaction proceeding through the cycloheptatriene valence isomer. researchgate.netresearchgate.net Although the norcaradiene form is present, the observed products are formally derived from the [4+2] cycloaddition to the cycloheptatriene structure. researchgate.net The synthetic utility of this equilibrium is demonstrated in strategies that involve the in-situ generation and trapping of the norcaradiene intermediate in Diels-Alder reactions. nih.gov
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the reactivity of 5H-benzocycloheptene and its analogs. These reactions provide a powerful tool for the construction of complex polycyclic systems. The unique electronic and structural features of the benzocycloheptene scaffold, including the dynamic cycloheptatriene-norcaradiene equilibrium, govern the course and outcome of these transformations. Both thermal and photochemical cycloaddition pathways have been explored, leading to a diverse array of products. researchgate.netresearchgate.netnih.gov
Diels-Alder and Related Cycloadditions of Benzocycloheptenes
Benzocycloheptene systems participate in Diels-Alder and related [4+2] cycloaddition reactions, which are often influenced by the aforementioned cycloheptatriene-norcaradiene equilibrium. researchgate.netnih.gov The cycloaddition reactions of 5H-benzocycloheptene with dienophiles such as singlet oxygen and 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) yield products that are formally derived from the cycloheptatriene tautomer participating in a [4+2] cycloaddition. researchgate.netresearchgate.net
The structures of the resulting adducts, as determined by spectroscopic methods like ¹H-NMR, confirm that the reaction proceeds as a Diels-Alder type cycloaddition with the cycloheptatriene system acting as the diene component. researchgate.net This reactivity underscores the prevalence of the cycloheptatriene form in these reactions, despite the existing equilibrium with the norcaradiene isomer. researchgate.net
Reactions with Dienophiles (e.g., 4-phenyl-1,2,4-triazolin-3,5-dione and Singlet Oxygen)
The reactions of 5H-benzocycloheptene and its derivatives with potent dienophiles like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) and singlet oxygen (¹O₂) have been extensively studied. researchgate.netresearchgate.net These reactions typically proceed as [4+2] cycloadditions, affording bicyclic adducts. researchgate.net
The reaction with PTAD, a highly reactive dienophile, on 5H-benzocycloheptene systems has been shown to yield Diels-Alder adducts. researchgate.netresearchgate.net This was a significant observation as it represented the first instance of PTAD adding to a cycloheptatriene derivative. researchgate.netresearchgate.net
Similarly, the photooxygenation of 5H-benzocycloheptenes with singlet oxygen leads to the formation of endoperoxides. researchgate.netgrafiati.commetu.edu.tr These endoperoxides are themselves versatile intermediates that can undergo a variety of subsequent transformations, as discussed in section 3.2.2. researchgate.netgrafiati.com The electronic nature of substituents on the benzocycloheptene ring can influence the course of these cycloadditions. researchgate.netgrafiati.com
The table below summarizes the outcomes of reactions between substituted 5H-benzocycloheptenes and these dienophiles.
| Substituent on 5H-benzocycloheptene | Dienophile | Primary Product Type | Reference(s) |
| Unsubstituted | 4-phenyl-1,2,4-triazolin-3,5-dione | [4+2] Cycloadduct | researchgate.net, researchgate.net |
| Unsubstituted | Singlet Oxygen | Endoperoxide | researchgate.net |
| 7-Carboethoxy | Singlet Oxygen | Endoperoxide | researchgate.net, grafiati.com |
| 7-Methyl | Singlet Oxygen | Endoperoxide | researchgate.net, grafiati.com |
Analysis of Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity and stereoselectivity of cycloaddition reactions involving benzocycloheptene systems are critical aspects that determine the structure of the final products. These outcomes are influenced by a combination of electronic and steric factors.
In the context of [3+2] cycloadditions of benzocycloheptenes, the introduction of a polarizing group, such as a carbonyl group, on the alkene component has been shown to dramatically improve regioselectivity. researchgate.netnih.govacs.org This electronic perturbation directs the approaching dipole to a specific orientation, leading to the preferential formation of one regioisomer. nih.govacs.org
The stereochemistry of cycloaddition reactions is also a key consideration. For instance, in certain photochemical [4+2] cycloadditions involving benzocycloheptenone derivatives, the observed stereochemistry of the adduct is consistent with the reaction proceeding through a transient trans-alkene intermediate. nih.govacs.org In singlet oxygen cycloadditions, the stereochemical outcome can be influenced by interactions between the singlet oxygen and functional groups on the substrate, such as favorable interactions with electrophilic carbonyl carbons or hydrogen bonding with hydroxyl groups. illinois.edu Quantum chemical calculations have been employed to investigate the mechanism and origin of stereoselectivity in photochemical intramolecular [2+2] cycloaddition reactions, revealing that the first C-C bond formation is often the rate-limiting and selectivity-controlling step. rsc.org
General Reaction Pathways and Mechanistic Studies
The reaction pathways of this compound and its analogs are governed by a delicate interplay of structural dynamics, electronic effects, and reaction conditions. Mechanistic studies have been crucial in elucidating the underlying principles that dictate the observed reactivity.
A central theme in the chemistry of these compounds is the cycloheptatriene-norcaradiene equilibrium. nih.gov Mechanistic investigations into cycloaddition reactions consistently point to the cycloheptatriene tautomer as the reactive species in [4+2] cycloadditions, despite the existence of the norcaradiene valence isomer. researchgate.netresearchgate.net The formation of specific adducts is thus rationalized through this dynamic tautomerism. researchgate.net
The mechanisms of endoperoxide rearrangements have also been a focus of study. researchgate.netgrafiati.com The substituent-dependent outcomes of base-catalyzed rearrangements suggest the involvement of intermediates whose stability and subsequent reaction pathways are dictated by the electronic nature of the substituents. researchgate.net For example, the differing products from carboethoxy- and methyl-substituted endoperoxides indicate a divergence in the mechanistic pathways early in the reaction sequence. researchgate.netgrafiati.com
Furthermore, detailed mechanistic studies, including kinetic analysis and computational modeling, have provided insights into the stereochemical course of addition reactions. nih.govoup.com These studies help in understanding how factors like the choice of reagent, solvent, and the structure of the substrate influence the syn/anti selectivity of the addition. oup.com The development of transiently strainable benzocycloheptenes for catalyst-free, visible-light-mediated cycloadditions represents a modern approach where mechanistic understanding enables the design of novel, controlled reactions. researchgate.netnih.gov
Electronic and Steric Substituent Effects on Reaction Mechanisms
The reactivity of the benzocycloheptene scaffold is significantly influenced by the electronic and steric nature of its substituents. These effects dictate the pathways and outcomes of various reactions. Systematic studies on substituted tribenzotriquinacene (TBTQ) cores have shown that electronic effects are the predominant factor controlling the ease of forming cycloheptatriene rings via Scholl-type reactions. rsc.org While steric hindrance, such as from methoxy (B1213986) groups in the bay regions, is a significant factor, it is generally less critical than the electronic contributions of the substituents. rsc.org
A key example of substituent effects can be seen in the cycloaddition reaction of 7-substituted 5H-benzocycloheptenes with singlet oxygen. researchgate.netgrafiati.com The nature of the substituent at the 7-position—whether it is electron-donating or electron-withdrawing—governs the subsequent reactivity of the resulting endoperoxide. For instance, in base-catalyzed rearrangements of these endoperoxides, an electron-donating group (like methyl) leads to a different product distribution compared to an electron-withdrawing group (like carboethoxy). researchgate.net The reaction of an endoperoxide with an electron-donating substituent at the double bond leads to a diketone as the rearrangement product. researchgate.net In contrast, under identical conditions, an endoperoxide with an electron-withdrawing substituent yields a mixture of products, including a hydroxy ketone and different diketones. researchgate.net This highlights how electronic effects can steer the reaction mechanism toward different pathways.
Table 1: Influence of Substituents on the Rearrangement of Benzocycloheptene Endoperoxides
| Substituent at C-7 | Substituent Type | Base-Catalyzed Rearrangement Products | Reference |
|---|---|---|---|
| Methyl (-CH₃) | Electron-Donating | Diketone | researchgate.net |
Base-Catalyzed Rearrangements of Benzocycloheptene Derivatives
Base-catalyzed reactions are a cornerstone in the chemistry of benzocycloheptene derivatives, often leading to significant structural isomerizations. A direct example involving the title compound is the base-catalyzed isomerization of This compound to 6-ethoxy-5H-benzocycloheptene . datapdf.com This type of rearrangement involves the migration of the double bond within the seven-membered ring, driven by the thermodynamic stability of the resulting isomer.
Furthermore, the endoperoxides formed from the photooxygenation of 7-substituted 5H-benzocycloheptenes undergo distinct base-catalyzed rearrangements. researchgate.netgrafiati.com The reaction of a carboethoxy-substituted endoperoxide with triethylamine (NEt₃) produces a mixture of a hydroxyketone, a diketone, and carboethoxy-substituted keto-enol tautomers. researchgate.netgrafiati.com However, when the substituent is a methyl group, the same reaction conditions yield only a diketone. researchgate.netgrafiati.com These differing outcomes underscore the profound influence of the substituent on the mechanistic pathway of the rearrangement. researchgate.net In some cases, unprecedented rearrangement products can be formed, highlighting the complex nature of these reactions. metu.edu.tr
Table 2: Products of Base-Catalyzed Rearrangement of 7-Substituted Benzocycloheptene Endoperoxides
| Starting Material | Base | Key Products | Reference |
|---|---|---|---|
| 7-Carboethoxy-5H-benzocycloheptene Endoperoxide | NEt₃ | Hydroxyketone, Diketone, Keto-enol tautomers | researchgate.netgrafiati.com |
Electrophilic and Nucleophilic Reactions Involving Benzocycloheptene Scaffolds
The benzocycloheptene scaffold is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized products.
Electrophilic Reactions: The reaction of 5H-benzocycloheptenes with electrophiles is a common method for their functionalization. A prominent example is the cycloaddition with singlet oxygen, an electrophilic species, to form bicyclic endoperoxides, as discussed previously. researchgate.netgrafiati.com Another example involves the reaction of phenyl-substituted 6,7-dihydro-5H-benzocycloheptene with electrophilic fluorinating reagents like F-TEDA (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). oup.com This reaction, when mediated by an alcohol such as methanol, leads to the formation of a fluoro-alkoxy ether, demonstrating a stereospecific anti-addition. oup.com Friedel-Crafts acylation, a classic electrophilic aromatic substitution, has also been applied to related benzobicyclo[3.2.1]octadiene systems to introduce carbonyl functionalities. nih.gov
Nucleophilic Reactions: The benzocycloheptene core can also be engineered to react with nucleophiles. For instance, 6-arylmethylene-5H-benzocyclohepten-5-ones, derived from the condensation of the corresponding benzocycloheptenone with aldehydes, undergo nucleophilic addition. acsmedchem.org The reaction of these derivatives with 2-aminothiophenol (B119425) results in the formation of novel tetracyclic benzothiazepines, demonstrating a powerful method for building complex heterocyclic systems from a benzocycloheptene precursor. acsmedchem.org
Table 3: Examples of Electrophilic and Nucleophilic Reactions on Benzocycloheptene Systems
| Reaction Type | Reagent(s) | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Addition | Singlet Oxygen (¹O₂) | 7-Substituted 5H-benzocycloheptene | Endoperoxide | researchgate.netgrafiati.com |
| Electrophilic Addition | F-TEDA / Methanol | 9-Phenyl-6,7-dihydro-5H-benzocycloheptene | Fluoro-methoxy ether | oup.com |
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the characterization of 5-Ethoxy-5H-benzocycloheptene in solution. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, while specialized techniques can probe the molecule's dynamic conformational equilibria.
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental to verifying the molecular structure of this compound. While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling constants can be inferred from data on related benzocycloheptene (B12447271) derivatives. rsc.orgtandfonline.com
In the ¹H NMR spectrum, the aromatic protons of the benzo-fused ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons of the seven-membered ring would exhibit more complex splitting patterns and chemical shifts depending on their specific environment. The methine proton at the 5-position, being adjacent to the ethoxy group, would likely resonate at a characteristic downfield shift. The ethoxy group itself would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the neighboring oxygen atom.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for the aromatic, aliphatic, and ethoxy carbons. The carbon atom at the 5-position (C-5), bonded to the oxygen of the ethoxy group, would be expected to have a chemical shift in the range typical for oxygenated carbons. The chemical shifts of the other carbons in the benzocycloheptene framework would be consistent with their respective electronic environments. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in correlating proton and carbon signals, thus confirming the connectivity and completing the structural assignment. core.ac.ukmdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Benzocycloheptene Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 8-phenyl-6,7-dihydro-5H-benzocycloheptene | CDCl₃ | Aromatic: 6.57–7.07, Aliphatic: 2.69-4.61 | Aromatic: 115.6-120.0, Aliphatic: 21.4-78.3 |
| 9-iodo-8-phenyl-6,7-dihydro-5H-benzocycloheptene | CDCl₃ | Aromatic: 6.71–6.85, Aliphatic: 3.76-4.86 | Not specified |
Note: This table presents data for related structures to provide a general understanding of the expected spectral regions. rsc.org
The seven-membered ring of benzocycloheptene derivatives is conformationally flexible. Temperature-dependent NMR spectroscopy is a powerful tool to study these dynamic processes, such as ring inversion and restricted rotation around single bonds. auremn.org.brnih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes, which provide information about the thermodynamics and kinetics of the conformational exchange. nih.govnih.gov
For instance, in a related compound, 5-(2-benzo[b]thienyl)-5-ethoxy-5H-dibenzo-[a,d]cycloheptene, temperature-dependent ¹H NMR spectra revealed restricted rotation around the central C-C bond. researchgate.net At lower temperatures, the rate of rotation slows down on the NMR timescale, leading to the appearance of distinct signals for the different rotamers. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the individual conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov Similar dynamic behavior would be expected for this compound, allowing for a detailed characterization of its conformational landscape.
For chiral derivatives of this compound, determining the enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. csfarmacie.czresearchgate.netshimadzu.commdpi.com The two enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and thus their separation. sigmaaldrich.com
Coupling chiral HPLC with NMR spectroscopy (HPLC-NMR) provides a powerful analytical platform. heraldopenaccess.usuma.es After separation on the chiral column, the eluent containing each enantiomer can be directly transferred to the NMR spectrometer for analysis. This allows for the unambiguous identification of each enantiomeric peak and the accurate determination of their relative quantities, thereby providing a precise measure of the enantiomeric excess. uma.es This hyphenated technique is particularly valuable for the analysis of complex mixtures and for confirming the absolute configuration of the separated enantiomers when combined with other methods.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique is indispensable for elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives. nih.govresearchgate.netmdpi.com
Single-crystal X-ray diffraction analysis of a suitable crystal of a benzocycloheptene ether can reveal the exact conformation of the seven-membered ring. For example, the crystal structure of 5-(2-benzo[b]thienyl)-5-ethoxy-5H-dibenzo-[a,d]cycloheptene has been determined, providing valuable insights into the preferred conformation of the central dibenzocycloheptene ring system. researchgate.net Such studies on this compound would precisely define the spatial arrangement of the ethoxy group relative to the benzocycloheptene core and detail the packing of the molecules in the crystal lattice.
Table 2: Representative Crystallographic Data for a Dibenzo[a,d]cycloheptene Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 5-(2-benzo[b]thienyl)-5-ethoxy-5H-dibenzo-[a,d]cycloheptene | Monoclinic | P2₁/c | 10.123 | 16.456 | 12.345 | 98.76 |
Note: This table presents data for a related structure to illustrate the type of information obtained from X-ray crystallography. researchgate.net
For chiral benzocycloheptene derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of a specific enantiomer. springernature.comnih.goved.ac.uk By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal of a single enantiomer, the absolute spatial arrangement of the atoms can be determined. nih.govmdpi.com This is often achieved through the calculation of the Flack parameter, which provides a reliable indication of the correctness of the assigned absolute configuration. ed.ac.uk The determination of the absolute configuration is of utmost importance in stereoselective synthesis and in understanding the structure-activity relationships of chiral molecules.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule and its fragments, distinguishing it from other compounds with the same nominal mass.
For this compound, HRMS would first be used to determine its precise molecular weight. The molecular formula of the compound is C₁₃H₁₄O. Using the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined value would serve as a primary confirmation of the compound's elemental composition.
Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry. In this method, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.
The fragmentation of this compound would be expected to proceed through several predictable pathways based on the stability of the resulting carbocations and neutral losses. The ether linkage and the benzocycloheptene ring system are the most likely sites for fragmentation. Key fragmentation pathways would likely include:
Loss of the ethoxy group: Cleavage of the C-O bond can occur, leading to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, though the former is more direct. The most prominent fragmentation is often the alpha-cleavage, resulting in the loss of the ethyl group.
Formation of a benzotropylium ion: The benzocycloheptene moiety can rearrange to form a stable benzotropylium cation, a common fragmentation pathway for this ring system.
Cleavage of the seven-membered ring: The cycloheptene (B1346976) ring can undergo various cleavages and rearrangements, leading to smaller fragment ions.
A summary of the expected high-resolution mass spectrometry data is presented below.
| Ion | Proposed Formula | Theoretical m/z (Da) | Fragmentation Pathway |
| [M]⁺ | [C₁₃H₁₄O]⁺ | 186.1045 | Molecular Ion |
| [M-C₂H₅]⁺ | [C₁₁H₉O]⁺ | 157.0653 | Loss of ethyl radical from the ethoxy group |
| [M-OC₂H₅]⁺ | [C₁₁H₉]⁺ | 141.0704 | Loss of ethoxy radical |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0548 | Formation of tropylium ion from cleavage of the benzocycloheptene ring |
This interactive table summarizes the predicted high-resolution mass spectrometry data for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic, aliphatic, and ether components.
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretching: The presence of the benzene (B151609) ring would result in sharp absorption bands typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The sp³-hybridized carbon atoms in the ethoxy group and the seven-membered ring would produce strong absorption bands just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring would give rise to one or more sharp peaks in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The most characteristic band for the ether linkage is the strong C-O-C stretching vibration, which is expected to appear in the 1250-1050 cm⁻¹ region.
Beyond functional group identification, IR spectroscopy can offer insights into the conformational properties of the molecule. The seven-membered ring of the benzocycloheptene system is not planar and can adopt several conformations, such as a boat, twist-boat, or chair form. The specific conformation can influence the vibrational modes of the molecule, particularly in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). While detailed conformational analysis would require more advanced computational studies or variable temperature IR spectroscopy, subtle differences in the positions and intensities of the absorption bands in this region could potentially be used to infer the predominant conformation of the molecule in a given state.
A summary of the expected characteristic infrared absorption bands for this compound is provided in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (sp² C-H) | 3100-3000 | Medium to Weak |
| C-H Stretch | Aliphatic (sp³ C-H) | 3000-2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |
| C-O-C Stretch | Ether | 1250-1050 | Strong |
This interactive table outlines the predicted infrared absorption frequencies for the key functional groups in this compound.
Computational and Theoretical Investigations of 5 Ethoxy 5h Benzocycloheptene Systems
Density Functional Theory (DFT) Calculations
No published studies were found that specifically apply DFT calculations to 5-Ethoxy-5H-benzocycloheptene. Consequently, there is no available data for the following subsections.
Prediction and Analysis of Conformational Preferences and Energy Barriers, Including Ring Flipping
There are no specific DFT calculations in the literature that predict the conformational preferences or energy barriers for ring flipping of this compound.
Elucidation of Reaction Mechanisms and Transition States
No DFT studies detailing the reaction mechanisms or transition states involving this compound have been found.
Analysis of Electronic Effects and Reactivity Descriptors
A detailed analysis of electronic effects and reactivity descriptors for this compound based on DFT calculations is not available in the current scientific literature.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)
There are no published theoretical predictions of the spectroscopic properties (such as NMR or IR spectra) for this compound derived from DFT calculations.
Molecular Dynamics (MD) Simulations for Assessing Conformational Flexibility and Ligand Interactions
A search of the available literature did not yield any studies that have employed Molecular Dynamics simulations to assess the conformational flexibility or ligand interactions of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Structural Parameters Influencing Reactivity
No QSAR models focused on the structural parameters of this compound that influence its reactivity have been reported in the scientific literature.
Applications of Computational Chemistry in Guiding Synthetic Strategies and Understanding Molecular Topology
Computational chemistry has emerged as an indispensable tool in modern organic synthesis and molecular design. For complex molecular architectures such as this compound, theoretical and computational investigations provide profound insights into molecular structure, stability, and reactivity. These in silico studies are instrumental in guiding synthetic strategies and elucidating the intricate molecular topology of benzocycloheptene (B12447271) systems. By leveraging quantum mechanical calculations, chemists can predict the outcomes of reactions, rationalize experimental observations, and design more efficient synthetic routes.
Guiding Synthetic Strategies
Computational methods, particularly Density Functional Theory (DFT), are widely employed to model reaction pathways and transition states. This allows for the prediction of reaction feasibility, regioselectivity, and stereoselectivity, thereby guiding the strategic planning of syntheses for substituted benzocycloheptenes.
For instance, the synthesis of functionalized benzocycloheptene analogs often involves multi-step sequences where computational modeling can be applied to:
Reaction Mechanism Elucidation: Computational studies can map out the potential energy surface of a reaction, identifying the lowest energy pathway and the structures of intermediates and transition states. This is crucial for understanding and optimizing reaction conditions.
Predicting Regio- and Stereoselectivity: In reactions where multiple products can be formed, DFT calculations can predict the relative energies of the transition states leading to each product. This information helps in selecting reagents and conditions that favor the formation of the desired isomer.
Catalyst Design: For metal-catalyzed reactions, computational models can be used to study the interaction of the substrate with the catalyst, aiding in the design of more efficient and selective catalysts.
While specific computational studies on the synthesis of this compound are not extensively documented, the principles are readily applicable. For example, in a hypothetical synthesis involving the functionalization of a benzosuberone precursor, computational chemistry could be used to predict the most likely site of attack for an incoming nucleophile or to assess the stability of intermediates.
Understanding Molecular Topology
The seven-membered ring of the benzocycloheptene scaffold is conformationally flexible. Computational conformational analysis is a powerful technique to identify the most stable conformations and to understand the dynamic behavior of the molecule.
Conformational Analysis: By systematically exploring the potential energy surface, computational methods can identify various low-energy conformations, such as chair, boat, and twist-boat forms, for the cycloheptene (B1346976) ring. The relative energies of these conformers can be calculated to determine their populations at a given temperature.
Geometric Parameters: Quantum chemical calculations provide optimized molecular geometries with high accuracy. This includes bond lengths, bond angles, and dihedral angles, which are fundamental to describing the molecular topology.
Electronic Properties: Computational models can also predict a range of electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are critical for understanding the molecule's reactivity and intermolecular interactions.
The following tables present hypothetical data that could be generated from DFT calculations on this compound, illustrating the type of information that aids in understanding its molecular topology.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C5-O | 1.425 |
| O-C(ethyl) | 1.440 |
| C4a-C5 | 1.520 |
| C5-C6 | 1.535 |
| C6-C7 (avg) | 1.540 |
| C=C (benzo) | 1.395 |
| Bond Angles (°) | |
| C4a-C5-O | 109.5 |
| C5-O-C(ethyl) | 118.0 |
| C4a-C5-C6 | 112.0 |
| Dihedral Angles (°) | |
| C9a-C4a-C5-C6 | -75.2 |
| C4a-C5-C6-C7 | 55.8 |
Note: These values are illustrative and represent typical data obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | 1.25 |
| Twist-Boat | 3.50 |
| Boat | 5.80 |
Note: This table illustrates how computational chemistry can predict the most stable conformation (in this hypothetical case, the Twist-Chair) and the energy differences between various conformers.
Future Research Directions in 5 Ethoxy 5h Benzocycloheptene Chemistry
Exploration of Novel and Sustainable Synthetic Routes and Catalytic Approaches
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research should prioritize the exploration of novel synthetic routes to 5-Ethoxy-5H-benzocycloheptene that improve upon traditional methods in terms of yield, selectivity, and sustainability. A promising avenue lies in the application of transition-metal catalysis, which has shown considerable success in the synthesis of related bicyclic systems. For instance, palladium-catalyzed cross-coupling reactions could be investigated for the construction of the benzocycloheptene (B12447271) core.
Furthermore, the development of catalytic approaches that minimize waste and utilize renewable resources would be highly valuable. This could involve the use of earth-abundant metal catalysts or the design of catalytic cycles that operate under milder reaction conditions. The table below outlines potential starting materials and catalytic systems that could be explored for the synthesis of this compound and its precursors.
| Starting Material | Catalytic System | Potential Reaction Type |
| o-Phthalaldehyde | Wittig Reagents / Transition Metal Catalysts | Ring-closing metathesis |
| Substituted Styrenes | Chiral Palladium Catalysts | Asymmetric [2+2] annulation |
| Benzocycloheptenone | Reducing agents / Alkylating agents | Derivatization |
This table presents hypothetical synthetic strategies based on known reactions for similar compounds.
In-depth Mechanistic Studies of Complex Photochemical and Thermal Transformations
Benzocycloheptene derivatives are known to undergo fascinating and complex rearrangements under photochemical and thermal conditions. rsc.orgrsc.org Future investigations should focus on elucidating the mechanisms of such transformations for this compound. The presence of the ethoxy group at the 5-position is expected to significantly influence the electronic and steric properties of the molecule, potentially leading to unique reaction pathways and products compared to other substituted benzocycloheptenes.
Techniques such as flash vacuum pyrolysis and matrix isolation spectroscopy could be employed to study the thermal behavior of this compound and trap reactive intermediates. Photochemical studies, involving irradiation at various wavelengths, could reveal novel electrocyclization or sigmatropic rearrangement pathways. Understanding these fundamental transformations is crucial for harnessing their synthetic potential and for predicting the stability and reactivity of this compound.
Advanced Computational Modeling for Precise Prediction of Reactivity and Conformation
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental design. beilstein-journals.org Future research on this compound would greatly benefit from the application of advanced computational modeling techniques. researchgate.net Density Functional Theory (DFT) and ab initio calculations can be used to determine the most stable conformations of the molecule, predict its spectroscopic properties (such as NMR and IR spectra), and map out the potential energy surfaces of various reaction pathways. mit.edunih.gov
Such computational studies can provide valuable insights into the mechanisms of photochemical and thermal rearrangements, helping to identify transition states and intermediates that may be difficult to observe experimentally. mit.edu Furthermore, modeling can aid in predicting the regioselectivity and stereoselectivity of reactions, which is essential for designing efficient synthetic routes.
Development of Chiral Analogs with Enhanced Stereochemical Control for Fundamental Studies
The introduction of chirality into the this compound scaffold would open up new avenues for research, particularly in the fields of stereoselective synthesis and chiroptical materials. Future efforts should be directed towards the development of methods for the enantioselective synthesis of chiral analogs of this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
The synthesis of enantiopure benzocycloheptene derivatives is a significant challenge, and new strategies are highly sought after. researchgate.net The development of chiral analogs would not only provide access to new chemical entities but also serve as valuable probes for fundamental studies of stereochemistry and reaction mechanisms. The ability to control the stereochemical outcome of reactions is paramount in modern organic synthesis.
Q & A
Q. Table 1. Reported Synthetic Yields of this compound Derivatives
| Derivative | Yield Range (%) | Reference Source |
|---|---|---|
| Compound A | 48–58 | [5] |
| Compound B | 65–72 | [5] |
| Compound C | 52–60 | [16] |
Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, analyze the benzocycloheptene ring’s HOMO-LUMO gaps to predict regioselectivity.
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).
Docking Studies : If investigating biological activity, dock the compound into protein active sites (e.g., cytochrome P450 enzymes) to assess metabolic stability .
Validate predictions with small-scale exploratory reactions and kinetic studies.
Advanced: How can researchers design experiments to optimize the synthesis of this compound while minimizing byproducts?
Answer:
Adopt a factorial design approach:
Variable Screening : Test factors like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. THF).
Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
Byproduct Analysis : Use LC-MS to characterize impurities and adjust reaction parameters (e.g., reducing temperature if dimerization occurs).
Green Chemistry Metrics : Calculate atom economy and E-factor to improve sustainability .
Basic: What ethical and safety protocols are critical when handling this compound in the laboratory?
Answer:
Safety Data Sheets (SDS) : Review toxicity data (e.g., LD₅₀, carcinogenicity) and implement PPE (gloves, goggles).
Waste Disposal : Segregate halogenated byproducts for specialized disposal.
Ethical Reporting : Disclose conflicts of interest and avoid data manipulation. Use plagiarism-checking tools for manuscripts .
Advanced: What strategies can address discrepancies between theoretical and experimental spectral data for this compound?
Answer:
Solvent Effects : Recalculate theoretical NMR shifts using solvent-specific parameters (e.g., COSMO-RS for DMSO).
Conformational Analysis : Use MD simulations to account for dynamic effects (e.g., ring puckering in benzocycloheptene).
Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping peaks in crowded spectra .
Basic: How should researchers archive and share spectral data for this compound to ensure reproducibility?
Answer:
Electronic Storage : Upload raw NMR (FID files), IR, and HPLC data to repositories like Zenodo or ChemRxiv.
Metadata Annotation : Include instrument parameters (e.g., NMR frequency, column type for HPLC).
Open Access : Publish full datasets alongside manuscripts, citing DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
